REACTION_CXSMILES
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C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[O:8][CH:7]=[CH:6]2.B(Br)(Br)Br.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[O:8][CH:7]=[CH:6]2 |f:2.3.4|
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Name
|
|
Quantity
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9.3 g
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Type
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reactant
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Smiles
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COC=1C=C2C=COC(C2=CC1)=O
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
|
|
Quantity
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130 mL
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Type
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reactant
|
Smiles
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B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the mixture was washed with ethyl acetate
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phases were dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
|
The residue was chromatographed on silica gel
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Type
|
CUSTOM
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Details
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The product was thus obtained with the molecular weight of 162.15 (C9H6O3)
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Name
|
|
Type
|
|
Smiles
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OC=1C=C2C=COC(C2=CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |